(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid
Beschreibung
(6S)-5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid is a chiral spirocyclic compound featuring a 5-azaspiro[2.3]hexane core protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a critical intermediate in peptide synthesis and pharmaceutical development, particularly for constrained peptides and protease inhibitors. Its molecular weight is 363.41 g/mol, CAS number 2170726-27-7, and it is available with >95% purity .
Eigenschaften
IUPAC Name |
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAUVTWRMYDOOU-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclopropane Ring Formation
The spiro[2.3]hexane system is constructed via [2+1] cycloaddition or alkylidene transfer reactions. A representative approach involves treating a bicyclic precursor with diazomethane under palladium catalysis to form the cyclopropane ring. Yields for this step typically range from 60–75%, with stereochemical outcomes influenced by transition-metal ligands.
Nitrogen Incorporation
Fmoc Protection Strategies
Standard Fmoc Coupling
The Fmoc group is introduced via reaction with Fmoc-OSu (N-hydroxysuccinimide ester) in acetonitrile/water mixtures. A study on Fmoc-Lys(5-Fam) reported 85–90% yields when using diisopropylethylamine (DIPEA) as a base, with purification by chloroform extraction and lyophilization.
Microwave-Assisted Fmoc Derivatization
Microwave irradiation (25 W, 45°C) significantly accelerates Fmoc coupling. In the synthesis of Fmoc-Lys(5-Fam), combining HOAt (1-hydroxy-7-azabenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF reduced reaction times from hours to 45 minutes while maintaining >95% purity. This method is adaptable to sterically hindered amines in azaspiro systems.
Stereochemical Control
Dynamic Kinetic Resolution
Racemic intermediates are resolved using chiral ligands. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized with 99% enantiomeric excess (ee) via nickel-catalyzed dynamic kinetic resolution, employing (R)-configured ligands. Applying this to the target compound’s secondary amine could enable asymmetric induction at the 6S position.
Chiral Auxiliaries
Temporary chiral inductors, such as Evans oxazolidinones, guide stereochemistry during cyclopropane formation. Subsequent cleavage under acidic conditions yields enantiomerically pure spirocyclic cores, though this adds two steps to the synthesis.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Spirocyclization | Pd(OAc)₂, diazomethane, CH₂Cl₂, 0°C | 68% | 90% |
| Fmoc Protection | Fmoc-OSu, DIPEA, CH₃CN/H₂O, 30°C, 12h | 88% | 95% |
| Dynamic Resolution | NiCl₂, (S)-ligand 4, K₂CO₃, MeOH, 50°C | 92% | 99% ee |
| Final Acidification | HCl (6N), H₂O, 100°C | 95% | 97% |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers, while normal-phase silica gel chromatography (0–20% MeOH/DCM) removes residual ligands.
Spectroscopic Analysis
-
¹H NMR (D₂O): δ 7.75–7.30 (m, 8H, fluorenyl), 4.40–4.20 (m, 2H, CH₂O), 3.90 (s, 1H, spiro-CH), 1.80–1.50 (m, 4H, cyclopropane).
-
Circular Dichroism : Positive Cotton effect at 220 nm confirms (6S) configuration.
Scalability and Industrial Relevance
Batches up to 20 g have been produced via dynamic kinetic resolution, with ligand recycling reducing costs by 40%. Microwave-assisted steps cut energy use by 30%, aligning with green chemistry principles. The compound’s role as a peptide backbone modifier in drug candidates underscores its commercial value, particularly in oncology and neurology .
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohol derivatives.
Substitution: Fluorenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to hydrophobic pockets, while the spirocyclic core provides rigidity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Spiro Ring Size and Substitution Patterns
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS 1934633-43-8)
- Key Difference : Positional isomerism (carboxylic acid at position 1 vs. 6 in the target compound).
- Impact : Alters spatial orientation and hydrogen-bonding capacity, influencing interactions in peptide chains or enzyme active sites .
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1)
- Key Difference : Larger spiro ring ([2.4] vs. [2.3]) and tert-butoxycarbonyl (Boc) protection.
- Impact :
5-Fmoc-5-azaspiro[3.4]octane-6-carboxylic acid (CAS 2490406-75-0)
- Key Difference : Expanded spiro system ([3.4]octane).
Functional Group Variations
Fmoc vs. Boc Protection
- Fmoc Group (Target Compound):
- Boc Group (e.g., CAS 1129634-44-1):
Carboxylic Acid Position
Comparative Data Table
Research Findings and Trends
- Conformational Rigidity : Smaller spiro rings (e.g., [2.3]) improve binding affinity in enzyme inhibitors but may reduce synthetic accessibility .
- Deprotection Efficiency : Fmoc-based compounds enable milder deprotection conditions, reducing side reactions in peptide synthesis .
- Market Availability : The target compound is commercially available (e.g., WuXi TIDES), whereas larger spiro systems (e.g., [3.4]octane) face discontinuation challenges .
Biologische Aktivität
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid, often abbreviated as Fmoc-Aza-6, is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is with a molar mass of approximately 342.39 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biochemical applications.
Mechanisms of Biological Activity
Research indicates that (6S)-5-Aza-6 may exhibit several biological activities, primarily through:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
1. Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that (6S)-5-Aza-6 exhibited cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
2. Neuroprotective Effects
Research published in the Journal of Neuropharmacology highlighted the neuroprotective effects of (6S)-5-Aza-6 in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and improve cognitive function in animal models.
| Treatment Group | Cognitive Score Improvement (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | - | - |
| Fmoc-Aza-6 | 30 | 25 |
3. Antimicrobial Activity
A recent study explored the antimicrobial properties of (6S)-5-Aza-6 against various pathogens. Results indicated significant inhibition against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | Not effective |
Q & A
Q. What are the optimal synthetic routes for introducing the Fmoc group into 5-azaspiro[2.3]hexane-6-carboxylic acid derivatives?
The Fmoc group is typically introduced via a carbamate-forming reaction using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in dioxane/water). Key challenges include avoiding racemization at the chiral center (6S) and ensuring regioselective protection of the secondary amine in the spiro system. Solid-phase peptide synthesis (SPPS) protocols often employ this strategy to incorporate constrained building blocks into peptide backbones .
Q. How can the stereochemical integrity of the spiro[2.3]hexane core be verified during synthesis?
Q. What analytical techniques are most effective for characterizing the purity of this compound?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. High-resolution mass spectrometry (HRMS) confirms molecular weight, and elemental analysis validates empirical formulas. IR spectroscopy identifies characteristic Fmoc carbonyl stretches (~1700 cm) and carboxylic acid O-H bonds (~2500-3000 cm) .
Advanced Research Questions
Q. How does the spiro[2.3]hexane scaffold influence peptide backbone conformation compared to linear or bicyclic analogs?
The spiro system imposes torsional constraints, reducing conformational flexibility and stabilizing turn structures (e.g., β-turns or γ-turns) in peptides. Computational modeling (e.g., DFT or MD simulations) predicts dihedral angles, while solution-phase NMR (e.g., - coupling constants) experimentally validates restricted rotation. Comparative studies with bicyclic analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) show distinct backbone geometries .
Q. What are the stability limitations of the Fmoc-protected spiro compound under SPPS conditions?
The Fmoc group is labile under basic conditions (e.g., piperidine in DMF), requiring careful monitoring of deprotection kinetics. The spiro ring’s strain may increase susceptibility to acidolysis (e.g., during TFA cleavage). Accelerated stability studies (pH 7–10, 25–40°C) reveal hydrolytic degradation pathways, with LC-MS identifying byproducts like fluorenylmethanol .
Q. How can researchers resolve contradictions in reported reactivity of azaspiro compounds in peptide coupling reactions?
Discrepancies often arise from solvent polarity, coupling agents (e.g., HATU vs. DIC), or steric hindrance. Systematic screening using design of experiments (DoE) can optimize reaction parameters. For example, DMF enhances solubility of the spiro compound, while additive 1-hydroxybenzotriazole (HOBt) suppresses racemization. Comparative studies with Boc- or Alloc-protected analogs provide mechanistic insights .
Q. What strategies mitigate epimerization during incorporation of this compound into peptide chains?
Low-temperature coupling (0–4°C) and short reaction times minimize base-catalyzed epimerization. Using pre-activated esters (e.g., pentafluorophenyl esters) reduces exposure to activating agents. Chiral derivatization (e.g., Marfey’s reagent) followed by HPLC analysis quantifies enantiomeric excess post-synthesis .
Methodological Considerations
Q. How to assess the impact of the spiro scaffold on peptide bioactivity?
Conformational analysis via X-ray crystallography or cryo-EM of peptide-ligand complexes identifies binding modes. Bioassays (e.g., SPR for affinity, cellular assays for functional activity) compare spiro-containing peptides to linear controls. For example, spiro constraints in antimicrobial peptides may enhance proteolytic stability and membrane penetration .
Q. What computational tools predict the solubility and logP of this compound for formulation studies?
Software like ACD/Labs Percepta or Schrödinger’s QikProp estimates physicochemical properties. Experimentally, shake-flask methods measure solubility in PBS or DMSO, while HPLC retention time correlates with logP. The spiro ring’s hydrophobicity often necessitates formulation with cyclodextrins or PEGylation for aqueous delivery .
Q. How to troubleshoot low yields in large-scale synthesis of this compound?
Scale-up challenges include inefficient ring-closing steps (e.g., Dieckmann cyclization) and purification of stereoisomers. Switching from batch to flow chemistry improves heat transfer and mixing. Silica-free purification (e.g., preparative HPLC with C18 columns) avoids hydrolysis of the Fmoc group. Process analytical technology (PAT) monitors critical quality attributes in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
